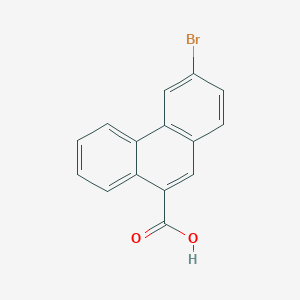

3-Bromophenanthrene-9-carboxylic acid

Description

Properties

CAS No. |

77252-28-9 |

|---|---|

Molecular Formula |

C15H9BrO2 |

Molecular Weight |

301.13 g/mol |

IUPAC Name |

3-bromophenanthrene-9-carboxylic acid |

InChI |

InChI=1S/C15H9BrO2/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8H,(H,17,18) |

InChI Key |

HRWIHJOHNJHZNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3-bromophenanthrene-9-carboxylic acid and related brominated PAHs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₅H₉BrO₂ | 301.135 | Br (C3), -COOH (C9) | Carboxylic acid, Bromine |

| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | Br (C9) | Bromine |

| 9-(3-Bromophenyl)-10-phenylanthracene | C₂₆H₁₇Br | 409.317 | Br-phenyl (C9), Ph (C10) | Bromine, Phenyl |

| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | Br (C9) | Bromine |

Key Observations :

- Substituent Position : The position of bromine (C3 vs. C9) and the presence of a carboxylic acid group in this compound distinguish it from simpler bromophenanthrenes like 9-bromophenanthrene (CAS: 573-17-1) .

- Functional Groups: The carboxylic acid group enhances polarity, enabling hydrogen bonding and salt formation, which are absent in non-acid derivatives like 9-bromophenanthrene .

Physical and Chemical Properties

Solubility and Reactivity

- This compound: The -COOH group increases solubility in polar solvents (e.g., ethanol, aqueous bases) compared to non-acid derivatives. It may undergo reactions typical of carboxylic acids (e.g., esterification) and bromoarenes (e.g., Suzuki coupling) .

- 9-Bromophenanthrene : Sparingly soluble in water but soluble in organic solvents like acetone. Reactivity is dominated by bromine, enabling substitution reactions (e.g., nucleophilic aromatic substitution) .

- 9-(3-Bromophenyl)-10-phenylanthracene : The extended conjugation from anthracene and phenyl groups enhances electronic properties, making it suitable for optoelectronic applications .

Melting Points

- 9-Bromophenanthrene : Melts at 60–64°C .

Preparation Methods

Friedel-Crafts Acylation and Subsequent Halogenation

A common approach to functionalize phenanthrene derivatives involves Friedel-Crafts acylation to introduce acetyl groups at specific positions. For 3-bromophenanthrene-9-carboxylic acid, this method begins with phenanthrene as the starting material. Acetylation at the 3-position is achieved using acetyl chloride and a Lewis acid catalyst (e.g., ) under reflux conditions. The resulting 3-acetylphenanthrene is then subjected to bromination.

Bromination at the 9-position requires careful control to avoid polybromination. In one protocol, -bromosuccinimide (NBS) in concentrated sulfuric acid () at room temperature selectively substitutes the 9-position hydrogen. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating acetyl group directs bromination to the para position. After 12 hours, the intermediate 3-acetyl-9-bromophenanthrene is isolated and oxidized to the carboxylic acid using a haloform reaction (e.g., and ).

Halogen Exchange via Finkelstein Reaction

An alternative route involves halogen exchange using a Finkelstein reaction. Starting with 3-acetyl-9-chlorophenanthrene, the chlorine atom is replaced with bromine via treatment with in the presence of a copper(I) iodide catalyst. However, this method faces reproducibility challenges due to competing side reactions and incomplete conversions. For instance, incomplete halogen exchange often yields mixtures of 9-chloro and 9-bromo derivatives, necessitating rigorous chromatographic purification.

Oxidation of Alkyl-Substituted Precursors

Haloform Reaction for Carboxylic Acid Formation

The oxidation of acetylated intermediates to carboxylic acids is a critical step. The haloform reaction, employing and iodine (), cleaves the acetyl group into a carboxylic acid while retaining the bromine substituent. For example, 3-acetyl-9-bromophenanthrene undergoes oxidation in aqueous , yielding this compound with an 80% yield. The reaction mechanism involves enolate formation, followed by iodination and hydrolysis:

This method is favored for its scalability but requires precise control of stoichiometry to prevent over-oxidation.

Alternative Oxidizing Agents

Recent studies explore alternatives to iodine, such as potassium permanganate () in acidic or basic media. However, these conditions risk degrading the phenanthrene backbone or displacing the bromine atom. For instance, in led to partial debromination, reducing the final yield to 55%.

Direct Bromination of Phenanthrene-3-Carboxylic Acid

Challenges in Direct Electrophilic Substitution

Direct bromination of phenanthrene-3-carboxylic acid is complicated by the electron-withdrawing effect of the carboxylic acid group, which deactivates the aromatic ring. Attempts using in or as a catalyst resulted in low regioselectivity, producing mixtures of 9-bromo and 7-bromo isomers. Protecting the carboxylic acid as a methyl ester (via Fischer esterification) improved reactivity, but subsequent deprotection reintroduced yield losses.

Directed Bromination via Lithiation

A more controlled approach involves directed ortho-metalation. Treating phenanthrene-3-carboxylic acid with lithium diisopropylamide (LDA) generates a lithiated intermediate at the 9-position, which is quenched with to install the bromine atom. This method achieved 70% regioselectivity but required cryogenic conditions (-78°C) and inert atmosphere handling.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Challenges |

|---|---|---|---|---|

| Friedel-Crafts + Bromination | Phenanthrene | Acetylation, bromination, oxidation | 65–80 | Competing polybromination |

| Halogen Exchange | 3-Acetyl-9-chlorophenanthrene | Finkelstein reaction, oxidation | 40–60 | Reproducibility issues |

| Direct Bromination | Phenanthrene-3-carboxylic acid | Lithiation, bromination | 50–70 | Low regioselectivity, harsh conditions |

Q & A

Q. What are the common synthetic routes for 3-Bromophenanthrene-9-carboxylic acid, and what are their limitations?

The synthesis typically involves halogenation and carboxylation steps. A two-step method using an aromatic Finkelstein reaction to convert 3-acetyl-9-bromophenanthrene to a 9-iodo intermediate, followed by a haloform reaction for carboxylation, has been reported. However, scalability issues arise due to inseparable mixtures of intermediates, necessitating optimization of reaction conditions (e.g., solvent, temperature) . Transition metal-catalyzed C-H activation strategies, such as palladium-mediated halogenation, offer selective functionalization but require precise control of catalytic systems to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying bromine and carboxylic acid group positions. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while mass spectrometry (MS) provides molecular weight validation. X-ray crystallography may be used for definitive structural elucidation if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound in the laboratory?

While the compound is not classified as hazardous under CLP regulations, thermal decomposition releases irritants like hydrogen bromide and carbon monoxide. Use fume hoods, wear nitrile gloves, and employ eye protection. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from ignition sources .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve yield in halogenation reactions of phenanthrene derivatives?

Palladium catalysts with ligands such as PPh₃ or bidentate ligands enhance selectivity in C-H activation. Solvent choice (e.g., DMF or DMSO) and temperature modulation (80–120°C) can suppress side reactions. Kinetic studies and in situ monitoring (e.g., via FTIR) help identify optimal reaction windows .

Q. What strategies resolve data contradictions in reaction yields during scale-up synthesis?

Contradictions often stem from heterogeneous mixing or heat transfer inefficiencies. Computational fluid dynamics (CFD) modeling can optimize reactor design, while Design of Experiments (DoE) identifies critical variables (e.g., stirring rate, reagent stoichiometry). Reproducibility improves with strict control of anhydrous conditions and inert atmospheres .

Q. How does steric hindrance at the 9-position influence derivatization of this compound?

The bulky bromine atom at the 9-position restricts nucleophilic substitution reactions. Computational studies (e.g., DFT calculations) predict reactivity trends, while microwave-assisted synthesis reduces reaction times for sterically challenged intermediates. Alternative pathways, such as Suzuki-Miyaura coupling with boronic acids, bypass steric limitations .

Q. What are the emerging applications of this compound in material science?

The compound serves as a precursor for organic semiconductors due to its conjugated aromatic system. Functionalization with electron-withdrawing groups (e.g., nitro or cyano) enhances charge transport properties. Recent studies explore its use in perovskite solar cells as a hole-transporting material .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.